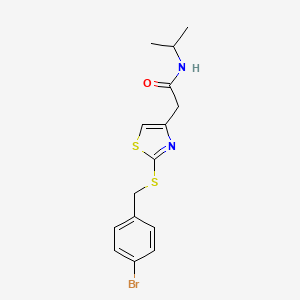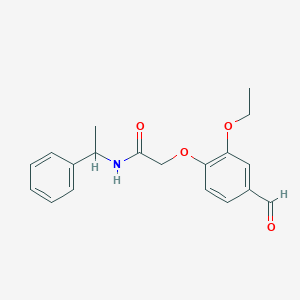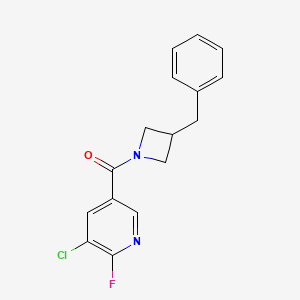
2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C18H12BrClFN3O4S2 and its molecular weight is 532.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cytotoxic Activity
Research has demonstrated the synthesis of novel sulfonamide derivatives, including structures similar to the compound , showing promising anticancer activity against specific cancer cell lines, such as breast cancer (MDA-MB-231) and colon cancer (HT-29). For instance, certain derivatives have been identified as potent against breast cancer cell lines, highlighting the potential of these compounds in cancer therapy (Ghorab et al., 2015).
Antimicrobial Activity
Sulfonamide derivatives have also been explored for their antimicrobial efficacy. Studies have synthesized and evaluated various sulfonamide-based compounds for their potential against a range of bacterial and fungal strains. For example, compounds bearing the sulfonamide moiety have shown promising antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus, suggesting their application as antimicrobial agents (Darwish et al., 2014).
Enzyme Inhibition
The compound and its related derivatives have been investigated for their ability to inhibit critical enzymes, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are vital for DNA synthesis and cell proliferation. Dual inhibitors of TS and DHFR have been identified, indicating the potential of these compounds in the development of new therapeutic agents for diseases where inhibition of these enzymes is beneficial (Gangjee et al., 2008).
Molecular Docking and Pharmacological Evaluation
Molecular docking studies and pharmacological evaluations have further established the relevance of sulfonamide derivatives in the medicinal chemistry field. These studies offer insights into the interaction mechanisms of these compounds with biological targets, providing a foundation for the development of drugs with improved efficacy and specificity (Severina et al., 2020).
Propriétés
Numéro CAS |
893789-08-7 |
|---|---|
Formule moléculaire |
C18H12BrClFN3O4S2 |
Poids moléculaire |
532.78 |
Nom IUPAC |
2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide |
InChI |
InChI=1S/C18H12BrClFN3O4S2/c19-10-1-4-12(5-2-10)30(27,28)15-8-22-18(24-17(15)26)29-9-16(25)23-11-3-6-14(21)13(20)7-11/h1-8H,9H2,(H,23,25)(H,22,24,26) |
Clé InChI |
LEHJKXJBQMNLIZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)F)Cl)Br |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-3-iodo-1-methylpyrazolo[3,4-b]pyridine](/img/structure/B2740234.png)
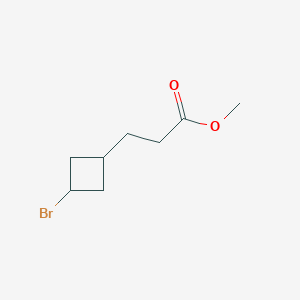
![N-(4-ethoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide](/img/structure/B2740237.png)
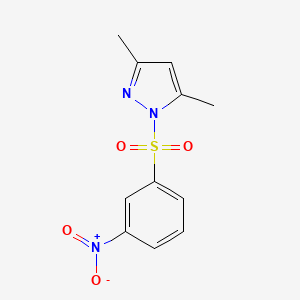
![N-[4-(2-nitriloethyl)phenyl]-3-(2,3,4-trimethoxyphenyl)acrylamide](/img/structure/B2740241.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzamide](/img/structure/B2740242.png)

![(3aR,6aS)-tert-Butyl 3a-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B2740244.png)
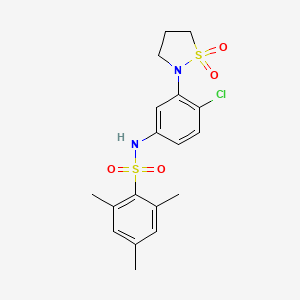
![5-[(3-Chloro-4-fluorophenoxy)methyl]-2-furoic acid](/img/structure/B2740250.png)
![N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2740252.png)
